molecular formula C20H28ClN3O2 B14446345 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride CAS No. 75449-68-2

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride

Cat. No.: B14446345
CAS No.: 75449-68-2
M. Wt: 377.9 g/mol
InChI Key: GWBVXYFDUXPFOW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, an ethylphenylamino group, and a diethylaminoethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves a multi-step process. The initial step often includes the formation of the pyridinecarboxylic acid core, followed by the introduction of the ethylphenylamino group through a substitution reaction. The final step involves the esterification of the carboxylic acid with 2-(diethylamino)ethyl alcohol under acidic conditions to form the ester, followed by the addition of hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

75449-68-2

Molecular Formula

C20H28ClN3O2

Molecular Weight

377.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(N-ethylanilino)pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H27N3O2.ClH/c1-4-22(5-2)15-16-25-20(24)18-13-10-14-21-19(18)23(6-3)17-11-8-7-9-12-17;/h7-14H,4-6,15-16H2,1-3H3;1H

InChI Key

GWBVXYFDUXPFOW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(N=CC=C1)N(CC)C2=CC=CC=C2.Cl

Origin of Product

United States

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